Product packaging for RMPI-8226-38(Cat. No.:)

RMPI-8226-38

Cat. No.: B1193458
M. Wt: 305.19
InChI Key: LPIBKEIDTHOBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Ubiquitin-Proteasome System (UPS) and DUBs

The Ubiquitin-Proteasome System is a fundamental cellular process responsible for the targeted degradation of proteins, influencing a vast array of physiological functions including cell cycle control, DNA repair, and apoptosis. researchgate.netfrontiersin.org This system operates through a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s) that attach a small protein called ubiquitin to a target protein. lifesensors.com This "ubiquitination" can mark the protein for degradation by the proteasome or alter its function and localization within the cell. drugtargetreview.com

Deubiquitinating enzymes (DUBs) are proteases that reverse this process by cleaving ubiquitin from substrate proteins. drugtargetreview.comnih.gov This deubiquitination is not merely a simple reversal but a highly regulated mechanism that provides a crucial layer of control over protein homeostasis. nih.govmdpi.com By removing ubiquitin tags, DUBs can rescue proteins from degradation, thereby stabilizing them and modulating their activity. mdpi.com The human genome encodes approximately 100 DUBs, categorized into several families, highlighting their diverse and specialized roles in cellular function. drugtargetreview.comfrontiersin.org Dysregulation of DUB activity is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and viral infections, making them a significant area of therapeutic research. researchgate.netnih.govresearchgate.net

Role of Ubiquitin-Specific Protease 7 (USP7) in Cellular Homeostasis and Disease

Ubiquitin-Specific Protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a prominent member of the DUB family that plays a critical role in maintaining cellular homeostasis. pnas.orgpatsnap.com It is a key regulator of numerous cellular processes, including DNA damage response, immune regulation, and cell cycle control, by deubiquitinating and stabilizing a wide range of protein substrates. biorxiv.orgnih.govnih.gov

USP7's influence extends to critical cellular pathways. For instance, it is a well-established regulator of the p53 tumor suppressor pathway. acs.org Under normal conditions, USP7 can deubiquitinate and stabilize MDM2, an E3 ligase that targets p53 for degradation. acs.org However, in response to cellular stress like DNA damage, USP7 can shift its activity to deubiquitinate and stabilize p53, promoting apoptosis. acs.org This dual role underscores the complexity of USP7's function.

Aberrant expression or activity of USP7 is linked to the pathogenesis of various diseases, particularly cancer. mdpi.comnih.gov Overexpression of USP7 has been observed in several types of cancer, including non-small cell lung carcinoma, colon carcinoma, and cervical cancer, and is often associated with poor patient outcomes. nih.gov By stabilizing oncoproteins and proteins involved in drug resistance, USP7 can promote tumor growth and metastasis. biorxiv.orgmdpi.com For example, USP7 has been shown to stabilize Maf proteins in multiple myeloma cells, promoting their survival. nih.gov Its role in stabilizing proteins involved in DNA repair can also contribute to resistance to certain cancer therapies. nih.gov Beyond cancer, USP7 dysregulation has been implicated in neurodevelopmental disorders and viral infections. pnas.orgbiorxiv.org

Rationale for USP7 as a Therapeutic Target in Research

The central role of USP7 in regulating key cellular pathways, particularly those involved in cancer development and progression, makes it an attractive therapeutic target. biorxiv.orgnih.gov The rationale for targeting USP7 is multifaceted:

Modulation of Tumor Suppressor Pathways: Inhibiting USP7 can lead to the destabilization of MDM2, thereby increasing the levels and activity of the p53 tumor suppressor. biorxiv.org This can trigger apoptosis in cancer cells.

Overcoming Drug Resistance: USP7 contributes to drug resistance by stabilizing proteins involved in DNA damage repair. nih.gov Inhibiting USP7 could therefore sensitize cancer cells to chemotherapy and other targeted therapies. biorxiv.org

Impact on Oncogenic Proteins: USP7 stabilizes several oncoproteins beyond MDM2, and its inhibition can lead to their degradation, thereby impeding tumor growth. biorxiv.org

Immunomodulation: USP7 plays a role in regulating immune responses, including the function of regulatory T cells (Tregs). patsnap.commdpi.com Targeting USP7 could enhance anti-tumor immunity.

The development of small-molecule inhibitors that can selectively target USP7 is a major focus of drug discovery efforts. acs.org These inhibitors aim to disrupt the catalytic activity of USP7, leading to the desired therapeutic effects.

Context of Chemical Compound Research in Biological Discovery

The study of chemical compounds is a cornerstone of biological research and drug discovery. ontosight.aiopenaccessjournals.com Chemical compounds serve as powerful tools to probe and understand complex biological systems. icr.ac.ukontosight.ai By interacting with specific proteins, such as enzymes or receptors, these compounds can modulate their function, allowing researchers to dissect cellular pathways and elucidate the mechanisms of disease. uu.nl

In the context of USP7, the discovery and characterization of chemical compounds like RMPI-8226-38 are crucial for several reasons:

Target Validation: Specific inhibitors provide a means to test the hypothesis that inhibiting a particular target, like USP7, will have a therapeutic benefit. icr.ac.uk

Understanding Mechanism of Action: Studying how a compound interacts with its target at a molecular level provides insights into the enzyme's function and regulation. nih.gov

Lead Compound Identification: Promising chemical compounds can serve as starting points for the development of new drugs through a process of optimization to improve their potency, selectivity, and other pharmacological properties. openaccessjournals.com

This compound is an example of such a research compound. It has been identified as an irreversible inhibitor of USP7. biocat.commedkoo.com Research using such compounds on cell lines like RPMI-8226, a human multiple myeloma cell line, helps to understand the cellular consequences of USP7 inhibition and its potential as a therapeutic strategy. nih.govmedkoo.comnih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and cell lines mentioned in this article.

Table 1: Chemical Compounds

Compound NameDescription
This compoundAn irreversible inhibitor of USP7. biocat.commedkoo.com
P5091A specific inhibitor of USP7. nih.gov
P22077A USP7 inhibitor. nih.gov
Bortezomib (B1684674)A proteasome inhibitor used in the treatment of multiple myeloma. spandidos-publications.com
DaratumumabAn anti-CD38 monoclonal antibody. ashpublications.org
IsatuximabAn anti-CD38 monoclonal antibody. nih.govaacrjournals.org
Decitabine (B1684300)A DNA methyltransferase inhibitor. spandidos-publications.com

Table 2: Cell Lines

Cell LineDescription
RPMI-8226A human multiple myeloma cell line. spandidos-publications.comashpublications.orgaacrjournals.orgmdpi.com
HEK293TA human embryonic kidney cell line commonly used in biological research. nih.govnih.gov
HCT116A human colorectal carcinoma cell line. mdpi.com
OCI-MY5A multiple myeloma cell line. nih.gov
LP1A multiple myeloma cell line. nih.gov

Properties

Molecular Formula

C10H6Cl2N2OS2

Molecular Weight

305.19

IUPAC Name

1-(2-((3,5-dichloropyridin-4-yl)thio)thiazol-5-yl)ethan-1-one

InChI

InChI=1S/C10H6Cl2N2OS2/c1-5(15)8-4-14-10(16-8)17-9-6(11)2-13-3-7(9)12/h2-4H,1H3

InChI Key

LPIBKEIDTHOBCG-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(S1)SC2=C(Cl)C=NC=C2Cl)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RMPI-8226-38;  RMPI8226-38;  RMPI 8226-38;  RMPI-8226 38;  RMPI8226 38;  RMPI 8226 38

Origin of Product

United States

Discovery and Preclinical Characterization of Rmpi 8226 38 As a Usp7 Inhibitor

Identification Strategy and Origin of RMPI-8226-38

This compound is characterized as a thiazole (B1198619) compound. medkoo.comhodoodo.com Its origin is associated with the human multiple myeloma cell line RPMI-8226. medkoo.comhodoodo.com

This compound is described as a thiazole compound from the human multiple myeloma cell line RPMI-8226. medkoo.comhodoodo.com The RPMI-8226 cell line itself is a well-established model in cancer research, particularly for multiple myeloma. nih.govnih.govresearchgate.netnih.gov It was established in 1966 from the peripheral blood of a patient with multiple myeloma. nih.govnih.govdsmz.deatcc.orgtargetmol.cncellosaurus.orgresearchgate.net This cell line is widely used for studying multiple myeloma and for drug discovery and development research. nih.govnih.govresearchgate.netnih.gov The association of this compound with this cell line suggests its identification may have occurred through studies utilizing this specific biological model.

While the search results confirm this compound as a compound associated with the RPMI-8226 cell line and an inhibitor of USP7, detailed information specifically on the initial screening process that led to its identification or the subsequent hit validation steps for this particular compound is not extensively provided. The context suggests it emerged from research involving the RPMI-8226 cell line, which is frequently used in screening for anti-myeloma agents and studying protein targets like USP7.

Inhibitory Profile and Potency Against USP7

This compound has been characterized regarding its interaction with and potency against USP7.

This compound is identified as an irreversible inhibitor of USP7. medkoo.comhodoodo.com While its irreversible nature is stated, detailed enzyme kinetic parameters (such as Ki values or specific reaction mechanisms beyond being irreversible) were not available in the provided search results.

Information specifically detailing the selectivity profile of this compound against a broad panel of other deubiquitinating enzymes (DUBs) or related enzymes was not found in the provided search snippets. Research on USP7 inhibitors in general highlights the importance of selectivity to minimize off-target effects, and studies on other USP7 inhibitors (like P5091) often investigate their effects on specific USP7 substrates, implying a degree of functional selectivity. targetmol.cnresearchgate.net However, specific comparative data for this compound's selectivity was not available.

Early Efficacy Assessment in Relevant Preclinical Models

Preclinical assessment of this compound has included evaluation of its potency in cellular models. An IC50 value of 22 uM for this compound against the RPMI-8226 multiple myeloma cell line has been reported. medkoo.comhodoodo.com This indicates its potency in inhibiting the growth or viability of these cells in in vitro settings.

Molecular Mechanisms of Action of Rmpi 8226 38

Direct Interaction with USP7 Enzyme

A crucial aspect of understanding any enzyme inhibitor is to delineate its direct physical interaction with the target protein. This includes identifying the binding site and understanding the resulting changes in the enzyme's shape.

Binding Site Analysis and Interaction Dynamics

There is no available research that specifically maps the binding site of RMPI-8226-38 on the USP7 enzyme. Studies on other USP7 inhibitors, such as P217564, have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to identify that they target the catalytic cleft and modify the active site cysteine (C223). However, similar analyses for this compound have not been published.

Conformational Changes Induced by this compound Binding

The binding of an inhibitor, particularly an irreversible one, often induces significant conformational changes in the target enzyme, locking it in an inactive state. While it is known that the binding of ubiquitin-aldehyde to USP7's active site causes structural rearrangements, there are no studies documenting the specific conformational shifts induced by this compound.

Consequences of USP7 Inhibition on Substrate Deubiquitination

USP7 is known to deubiquitinate and thereby stabilize a host of substrate proteins, many of which are critical in cancer pathways. Inhibition of USP7 would be expected to lead to the increased ubiquitination and subsequent degradation of these substrates.

Stabilization of Known USP7 Substrates (e.g., p53, MDM2, PTEN)

USP7 plays a complex role in the p53 pathway, where it can deubiquitinate and stabilize both the tumor suppressor p53 and its primary negative regulator, MDM2. The net effect of USP7 inhibition can therefore be context-dependent. Similarly, the tumor suppressor PTEN is a known substrate. While the general mechanism of USP7 action on these substrates is established, there are no specific studies that demonstrate the effect of this compound on the stability or degradation of p53, MDM2, or PTEN. Research on other inhibitors like curcumin (B1669340) has shown effects on the p53-MDM2 pathway in RPMI-8226 cells, but this cannot be directly extrapolated to this compound.

Identification of Novel USP7 Substrates Affected by this compound

The use of specific inhibitors can be a powerful tool to identify new enzyme substrates. However, there are no reports of proteomic or other screening studies that have used this compound to identify novel substrates of USP7. Research has identified proteins like IKZF1, Maf proteins, and XPO1 as USP7 substrates in multiple myeloma, often using other inhibitors like P5091 or genetic knockdown techniques.

Downstream Signaling Pathway Modulation by this compound

By affecting the stability of key regulatory proteins, USP7 inhibition can have widespread effects on cellular signaling networks.

There is no specific information detailing the downstream signaling pathways modulated by this compound. General studies in RPMI-8226 cells have implicated various pathways in the context of other treatments, including the NF-κB and MAPK pathways. However, the specific impact of this compound on these or other pathways remains uninvestigated in published literature.

Regulation of Cell Cycle Progression Pathways

The cell cycle is a tightly regulated process that governs cellular proliferation. Dysregulation of this process is a hallmark of cancer, making it a prime target for therapeutic intervention. Several compounds have been shown to modulate cell cycle progression in RPMI-8226 cells, often leading to cell cycle arrest at specific phases.

A number of compounds induce cell cycle arrest in the G2/M phase. For instance, the active metabolite of leflunomide, teriflunomide, was found to arrest the cell cycle in the G2/M phase, a mechanism that is not typical for the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). mdpi.com Similarly, the novel NF-κB inhibitor V1810 caused a significant increase in the G2 phase population of RPMI-8226 cells, rising from 20.7% to 50.3%. aacrjournals.org Other compounds that induce a G2/M phase arrest in this cell line include bendamustine (B91647) mdpi.com, the Polo-like kinase 1 (Plk1) inhibitor BI2536 oncotarget.com, the natural sesquiterpene lactone tomentosin (B1222141) nih.gov, and the pentacyclic triterpene asiatic acid. spandidos-publications.comnih.gov

In contrast, other agents affect different stages of the cell cycle. The combination of the DNA methyltransferase inhibitor decitabine (B1684300) and the proteasome inhibitor bortezomib (B1684674) was shown to induce a G0-G1 phase arrest in RPMI-8226 cells. spandidos-publications.com Furthermore, chronic activation of the P2X7 receptor led to an accumulation of cells in the S phase, with a corresponding decrease in the G0/G1 and G2/M phase populations. nih.gov

Table 1: Effects of Various Compounds on Cell Cycle Progression in RPMI-8226 Cells
CompoundEffect on Cell CycleReference
V1810G2 arrest aacrjournals.org
TeriflunomideG2/M arrest mdpi.com
BendamustineG2 arrest mdpi.com
BI2536G2/M arrest oncotarget.com
TomentosinG2/M arrest nih.gov
Asiatic acidG2/M arrest spandidos-publications.comnih.gov
Decitabine and Bortezomib (combination)G0-G1 arrest spandidos-publications.com
P2X7 Receptor AgonistS phase accumulation, G0/G1 and G2/M decline nih.gov

Impact on Apoptosis and Programmed Cell Death Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research on RPMI-8226 cells has identified several compounds that trigger this process through various molecular pathways.

The novel NF-κB inhibitor V1810 is a potent inducer of apoptosis in RPMI-8226 cells. aacrjournals.org This is associated with the inhibition of NF-κB signaling, downregulation of the anti-apoptotic protein Mcl-1, and cleavage of caspase-3. aacrjournals.org Another compound, the synthetic flavonoid V8, induces apoptosis through a mitochondria-mediated pathway, characterized by increased activity of caspases-3, -8, and -9, and the release of cytochrome c from the mitochondria. nih.gov V8 also activates the endoplasmic reticulum (ER) stress response. nih.gov

The natural alkaloid berbamine (B205283) (BBM) has been shown to induce apoptosis in RPMI-8226 cells by activating the GADD45/JNK signaling pathway. nih.govsciengine.com Similarly, the alkylating agent bendamustine induces apoptosis, as evidenced by the cleavage of caspase-3. mdpi.com The Plk1 inhibitor BI2536 and the natural product tomentosin also trigger apoptosis, with tomentosin acting through both the death receptor and mitochondrial pathways. oncotarget.comnih.gov The proteasome inhibitor carfilzomib (B1684676) induces apoptosis in a concentration-dependent manner. amegroups.cn

The combination of decitabine and bortezomib has been found to enhance apoptosis in RPMI-8226 cells, leading to increased cleavage of PARP-1 and activation of caspases-3 and -9. spandidos-publications.com Furthermore, the alkylating agent melphalan (B128) can induce apoptosis via the intrinsic mitochondrial pathway. ntnu.no Genetic manipulation, such as the knockdown of T-cell immunoglobulin and mucin-domain containing-3 (TIM3), has also been shown to induce apoptosis in these cells. researchgate.net

Table 2: Apoptotic Mechanisms of Various Compounds in RPMI-8226 Cells
Compound/InterventionApoptotic Pathway/MechanismReference
V1810NF-κB inhibition, Mcl-1 downregulation, Caspase-3 cleavage aacrjournals.org
V8 (synthetic flavonoid)Mitochondrial pathway (Caspase-3, -8, -9 activation, Cytochrome c release), ER stress nih.gov
Berbamine (BBM)GADD45/JNK pathway activation nih.govsciengine.com
BendamustineCaspase-3 cleavage mdpi.com
BI2536Induces apoptosis oncotarget.com
TomentosinDeath receptor and mitochondrial pathways nih.gov
CarfilzomibConcentration-dependent apoptosis amegroups.cn
Decitabine and Bortezomib (combination)Enhanced PARP-1 cleavage, Caspase-3 and -9 activation spandidos-publications.com
MelphalanIntrinsic mitochondrial pathway ntnu.no
TIM3 knockdownInduces apoptosis researchgate.net

Influence on DNA Damage Response Mechanisms

The DNA damage response (DDR) is a network of pathways that detects and repairs DNA lesions. Cancer cells often have altered DDR, which can be exploited for therapeutic purposes. Studies using RPMI-8226 cells have provided insights into how these cells respond to DNA-damaging agents.

The RPMI-8226 cell line is known to have an impaired capacity for Non-Homologous End Joining (NHEJ), a major pathway for repairing DNA double-strand breaks. oncotarget.comnih.gov This inherent defect can influence the cells' sensitivity to certain drugs. For example, the alkylating agent melphalan induces a DNA damage response that is initiated by the ATM kinase, which in turn activates NF-κB and MAPK signaling through TAK1. ntnu.no Melphalan treatment leads to the formation of γH2AX foci, a marker of DNA double-strand breaks, and RPMI-8226 cells exhibit a reduced ability to remove these foci compared to melphalan-resistant cells. nih.gov

The DNA hypomethylating agent decitabine also induces a DDR in RPMI-8226 cells, as indicated by the formation of γH2AX foci. oncotarget.com The cytotoxicity of melphalan can be significantly enhanced by co-treatment with an NHEJ inhibitor like SCR7, highlighting the therapeutic potential of targeting DNA repair pathways in these cells. mdpi.com

Modulation of Immune Response Pathways

The tumor microenvironment and the interaction between cancer cells and the immune system play a crucial role in the progression of multiple myeloma. The RPMI-8226 cell line has been utilized to study how myeloma cells modulate immune responses.

RPMI-8226 cells have been shown to secrete high levels of the immunosuppressive cytokines Interleukin-10 (IL-10) and Interleukin-4 (IL-4), while producing lower levels of the pro-inflammatory cytokine Interferon-gamma (IFN-γ). nih.gov This cytokine profile can create an immunosuppressive microenvironment that impairs anti-tumor immune responses. nih.gov Additionally, these cells express elevated levels of the soluble form of Intercellular Adhesion Molecule-1 (ICAM-1), which can inhibit T-cell-mediated anti-tumor activity. nih.gov

The expression of surface molecules on RPMI-8226 cells is also critical for immune recognition. For example, the efficacy of the therapeutic antibody daratumumab, which targets CD38, is dependent on the level of CD38 expression on the myeloma cells. biorxiv.org The expression of CD38 can be modulated by cytokines such as IL-6 and interferons through the STAT1 and STAT3 signaling pathways. researchgate.net Furthermore, knockdown of the transcription factors SPI1 and NFKB2 in RPMI-8226 cells resulted in decreased surface expression of CD38 and a subsequent reduction in Natural Killer (NK) cell-mediated antibody-dependent cellular cytotoxicity (ADCC). ashpublications.org

RPMI-8226 cells also express Toll-like receptor 9 (TLR9) and respond to CpG DNA, a TLR9 agonist, by producing a variety of cytokines and chemokines, indicating their ability to interact with and respond to components of the innate immune system. aai.org Moreover, macrophage inhibitory cytokine-1 (MIC-1) secreted by RPMI-8226 cells can promote the differentiation of osteoclasts through the RANKL-Erk1/2 signaling pathway, contributing to the bone disease often associated with multiple myeloma. spandidos-publications.com

Cellular and Functional Effects of Rmpi 8226 38 in Preclinical in Vitro Models

Effects on Cell Proliferation and Viability

Dose-Dependent Response Analysis in Various Cell Lines (e.g., RPMI-8226 Multiple Myeloma Cell Line)

No data available for the compound RMPI-8226-38.

Time-Course Studies of Antiproliferative Activity

No data available for the compound this compound.

Induction of Cell Cycle Arrest Phases

Analysis of Specific Cell Cycle Checkpoints Affected

No data available for the compound this compound.

Molecular Markers of Cell Cycle Disruption

No data available for the compound this compound.

Modulation of Apoptosis and Cell Death Pathways

No data available for the compound this compound.

Based on a comprehensive review of scientific literature, the subject "this compound" as a chemical compound could not be identified. The search results consistently refer to RPMI-8226 , which is a well-established human multiple myeloma cell line used extensively in preclinical in vitro research.

It appears there may be a misunderstanding regarding the subject of the requested article. The provided outline details cellular and functional effects that are commonly studied in the context of treating the RPMI-8226 cell line with various chemical compounds, but not a compound named "this compound" itself.

Therefore, an article focusing solely on a chemical compound named “this compound” cannot be generated as no such compound is documented in the available scientific literature. The information available pertains to the RPMI-8226 cell line and its response to different therapeutic agents.

Investigation of Cellular Phenotypes and Biological Processes

Influence on Cellular Senescence

No data is available on the effects of a compound named "this compound" on cellular senescence.

Co-culture and Microenvironment Interaction Studies

Research in this area has been conducted using the RPMI-8226 cell line, not a compound by the specified name.

Impact on Tumor Cell-Stromal Cell Interactions (e.g., RPMI-8226 with Bone Marrow Stromal Cells)

Studies on the interaction between RPMI-8226 multiple myeloma cells and bone marrow stromal cells (BMSCs) are prevalent. This research investigates how BMSCs support the growth and survival of RPMI-8226 cells, often through the secretion of cytokines like Interleukin-6 (IL-6). nih.govnih.gov For instance, co-culture experiments have shown that BMSCs from multiple myeloma patients can have altered cytokine production profiles when in contact with RPMI-8226 cells. nih.gov Furthermore, exosomes derived from BMSCs have been shown to increase the viability of RPMI-8226 cells. ashpublications.org

Modulation of Adhesion, Migration, and Invasion Phenotypes

Similarly, studies focusing on the modulation of adhesion and migration involve the RPMI-8226 cell line. For example, research has explored how the expression of certain proteins, such as Connexin 43 (Cx43), in BMSCs can promote the proliferation and migration of co-cultured RPMI-8226 cells. spandidos-publications.com

To proceed with generating the requested article, clarification is needed on whether the subject is indeed the RPMI-8226 cell line rather than a chemical compound. If so, the article can be developed based on the extensive body of research available for this cell line.

Preclinical in Vivo Efficacy Studies of Rmpi 8226 38

Evaluation in Animal Models (e.g., Xenograft Models of Multiple Myeloma using RPMI-8226 cells)

The human multiple myeloma cell line RPMI-8226 is frequently utilized in the establishment of xenograft models in immunocompromised mice to assess the in vivo efficacy of novel therapeutic agents. scispace.comnih.gov These models are critical for understanding tumor growth dynamics and the response to treatment in a living system. scispace.com While specific in vivo efficacy data for the compound "RMPI-8226-38" is not available in the reviewed scientific literature, studies on other compounds targeting relevant pathways in multiple myeloma, evaluated in RPMI-8226 xenograft models, can provide valuable insights into potential therapeutic outcomes.

Assessment of Tumor Growth Inhibition

In preclinical studies, the primary measure of a compound's efficacy is its ability to inhibit tumor growth. This is typically quantified by measuring tumor volume over time in treated versus control groups. For instance, in xenograft models using RPMI-8226 cells, various therapeutic agents have demonstrated significant tumor growth inhibition.

One example is the USP7 inhibitor, P5091. In a study involving RPMI-8226 tumor-bearing mice, administration of P5091 led to a notable inhibition of tumor growth. nih.gov Similarly, a p38α-selective MAPK inhibitor, SCIO-469, when administered orally to mice with palpable RPMI-8226 tumors, resulted in a significant and dose-dependent reduction in tumor growth. nih.goviiarjournals.org Another approach using CAR-T cells targeting BCMA also showed significant blockage of RPMI-8226 xenograft tumor growth. mdpi.comresearchgate.net

These findings with other investigational drugs highlight the utility of the RPMI-8226 xenograft model in evaluating the potential of new therapies to control multiple myeloma tumor progression.

Impact on Tumor Regression and Suppression

Beyond inhibiting growth, a key goal of cancer therapy is to induce tumor regression. In the context of RPMI-8226 xenograft models, some treatments have shown the ability to not just halt tumor progression but also to reduce the size of established tumors. For example, treatment with 212Pb-Daratumumab in mice with RPMI-8226 xenografts resulted in marked tumor growth inhibition and was associated with significant tumor regression.

Analysis of Disease Progression Parameters (e.g., Organ Infiltration)

Multiple myeloma is characterized by the infiltration of malignant plasma cells into the bone marrow and other organs. nih.gov Animal models, including those using RPMI-8226 cells, can recapitulate this aspect of the disease. The use of bioluminescent or fluorescently tagged RPMI-8226 cells allows for the real-time monitoring of tumor cell dissemination and infiltration into various organs, providing a measure of disease progression. nih.gov While specific data on the impact of this compound on organ infiltration is not available, studies with other agents in similar models have demonstrated the ability to reduce tumor burden in organs like the bone. nih.gov

Histopathological and Immunohistochemical Analysis of Treated Tissues

Histopathological and immunohistochemical analyses of tumor tissues from xenograft models provide crucial information about the cellular and molecular effects of a treatment. These techniques can reveal changes in tumor morphology, cell proliferation (e.g., via Ki-67 staining), apoptosis (e.g., via TUNEL assay), and the expression of key proteins.

In studies with RPMI-8226 xenografts, treatment with the p38α-selective MAPK inhibitor analog, SD-282, led to increased tissue necrosis within the tumors compared to vehicle-treated controls. iiarjournals.org Immunohistochemical analysis of these tumors also showed a significant reduction in the expression of heat-shock protein-27 (HSP-27) and phosphorylated p38. nih.goviiarjournals.org In another study, tumors from mice treated with BCMA CAR-T cells exhibited decreased Ki-67 staining in tumor cells, indicating reduced proliferation, alongside an increase in apoptotic tumor cells. mdpi.com

Pharmacodynamic Biomarker Analysis in In Vivo Systems

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its intended target in vivo and for understanding the downstream biological consequences of this engagement.

Measurement of USP7 Target Engagement in Tumors

Given that this compound is described as an inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key pharmacodynamic measure would be the assessment of USP7 engagement in tumor tissue. While no direct in vivo data for this compound is available, studies on other USP7 inhibitors, such as P5091, provide a framework for how this could be evaluated.

In a study using a xenograft model, the activity of USP7 was analyzed in tumors from mice treated with P5091. nih.gov The results showed that P5091 treatment effectively inhibited USP7 activity in the tumors. nih.gov This type of analysis is crucial for demonstrating target engagement in vivo. Downstream markers of USP7 inhibition, such as the stabilization of p53 and an increase in its transcriptional target p21, have also been observed in tumor cells treated with USP7 inhibitors. scispace.comnih.gov Furthermore, the degradation of USP7 substrates like HDM2 can serve as another indicator of target engagement. nih.gov

Assessment of Downstream Pathway Modulation in Tissues

In vivo studies utilizing RPMI-8226 xenografts have been instrumental in understanding how different treatments modulate key signaling pathways within tumor tissues. This provides crucial insights into the molecular mechanisms underlying a drug's anti-myeloma activity.

One area of focus has been the p38 mitogen-activated protein kinase (MAPK) pathway , which is implicated in the growth and survival of multiple myeloma cells. iiarjournals.org In a study using an oral p38α-selective MAPK inhibitor, SCIO-469, and its analogue SD-282, researchers observed significant modulation of this pathway in RPMI-8226 tumor tissues. Histological assessments revealed that treatment with SD-282 led to a marked reduction in the expression of phospho-p38 and its downstream target, heat-shock protein-27 (HSP-27), within the tumor cells. iiarjournals.org This demonstrated that the inhibitor was effectively engaging its target and disrupting this pro-survival pathway in vivo. iiarjournals.org

Another critical pathway investigated in RPMI-8226 xenograft models is the one mediated by Endothelin-1 (ET-1) and its receptors. This pathway is involved in cell survival and angiogenesis. Treatment with macitentan, a dual ET-1 receptor antagonist, was shown to down-modulate the ET-1-activated MAPK/ERK and HIF-1α pathways. frontiersin.org Specifically, in RPMI-8226 tumor masses from macitentan-treated mice, there was a significant reduction in microvascular density, which was associated with the downregulation of pro-angiogenic factors like VEGF-A and IL-8. frontiersin.org

Furthermore, the interplay between epigenetic modifications and cellular signaling has been explored. The combination of the DNA methyltransferase inhibitor decitabine (B1684300) (DAC) and the proteasome inhibitor bortezomib (B1684674) (BTZ) in RPMI-8226 cells led to the downregulation of DNMT1 mRNA and protein expression. spandidos-publications.comspandidos-publications.com This modulation is believed to enhance the anti-myeloma effects of bortezomib. spandidos-publications.comspandidos-publications.com

Studies have also investigated the NF-κB pathway . Visfatin, a protein overexpressed in multiple myeloma, has been shown to promote cell proliferation by inducing IL-6 production via the NF-κB pathway in RPMI-8226 cells. nih.gov In vivo experiments where visfatin was knocked down resulted in reduced tumor size, highlighting the importance of this pathway in tumor growth. nih.gov

The table below summarizes key findings on downstream pathway modulation in RPMI-8226 xenograft tissues.

Therapeutic Agent/TargetPathway ModulatedKey Downstream Effects Observed in Tumor TissueReference
SD-282 (p38α inhibitor)p38 MAPKReduced expression of phospho-p38 and HSP-27. iiarjournals.org
Macitentan (ET-1 receptor antagonist)MAPK/ERK, HIF-1αDownregulation of pro-angiogenic cytokines (VEGF-A, IL-8), reduced microvascular density. frontiersin.org
Decitabine (DAC) + Bortezomib (BTZ)DNA MethylationDownregulation of DNMT1 mRNA and protein. spandidos-publications.comspandidos-publications.com
Visfatin (knockdown)NF-κBReduced IL-6 production. nih.gov

Investigation of Systemic Biological Responses

Beyond direct effects on tumor tissue, preclinical studies with the RPMI-8226 cell line investigate the broader systemic biological responses to treatment, which can include effects on tumor burden, survival, and interactions with the immune system.

In studies of radioimmunotherapy, a lead-212 conjugated daratumumab (²¹²Pb-Daratumumab) targeting CD38 was tested in mice with RPMI-8226 xenografts. snmjournals.org The treatment resulted in a significant reduction in tumor growth and a prolonged median survival time compared to control groups. snmjournals.org For instance, mice treated with a specific activity of 277.5 kBq of ²¹²Pb-Daratumumab had a median survival of 55.5 days, compared to 11 days in the control group. snmjournals.org

The efficacy of novel antibody-drug conjugates and engineered toxin bodies has also been evaluated. MT-0169, a CD38-targeting engineered toxin body, demonstrated potent in vivo anti-myeloma activity in RPMI-8226 xenograft models. nih.gov Similarly, CM313, a monoclonal antibody targeting CD38, showed dose-dependent inhibition of RPMI-8226 tumor growth. frontiersin.org

Combination therapies are also a key area of investigation. The combination of CM313 with lenalidomide (B1683929) was tested in an RPMI-8226 xenograft model, illustrating how these models are used to assess synergistic effects of different treatment modalities. frontiersin.org Another study showed that combining the oncolytic adenovirus LOAd703 with standard anti-myeloma drugs could enhance therapeutic efficacy. researchgate.net

The table below presents data on systemic responses from various preclinical studies using the RPMI-8226 xenograft model.

TreatmentModelPrimary Systemic OutcomeDetailed FindingReference
²¹²Pb-DaratumumabRPMI-8226 XenograftIncreased SurvivalMedian survival increased to 55.5 days vs. 11 days for control. snmjournals.org
SCIO-469 (p38α inhibitor)RPMI-8226 XenograftTumor Growth ReductionSignificant, dose-dependent reduction in tumor growth in both early and advanced disease models. iiarjournals.org
MacitentanRPMI-8226 XenograftTumor Growth ReductionMedian tumor size reduced to 125 mm³ vs. 370 mm³ for controls. frontiersin.org
CM313RPMI-8226 XenograftTumor Growth InhibitionDose-dependent tumor inhibition. frontiersin.org
LOAd703 (oncolytic virus)RPMI-8226 XenograftTumor Size ReductionIntratumoral injection significantly reduced tumor size compared to control. researchgate.net

Structure Activity Relationship Sar and Derivative Studies of Rmpi 8226 38

Elucidation of Key Pharmacophores for USP7 Inhibition

The inhibitory activity of RMPI-8226-38 against USP7 is intrinsically linked to its chemical architecture. A pharmacophore model for USP7 inhibitors helps to identify the essential molecular features required for binding and inhibition. For the class of thiazole-containing inhibitors, several key pharmacophoric elements can be deduced from their structural characteristics and a comparative analysis with other known USP7 inhibitors.

The core thiazole (B1198619) ring itself is a critical component, serving as a scaffold for the presentation of other functional groups in the correct spatial orientation to interact with the enzyme's active site. kuey.net The substitution pattern on the thiazole ring is paramount for activity. In this compound, the presence of an acetyl group at the 5-position of the thiazole ring is noteworthy. Studies on analogous series of thiadiazole compounds have shown that an acetyl group at this position can enhance inhibitory activity, whereas replacement with bulkier groups like ethoxycarbonyl may lead to a decrease in potency. sci-hub.se

Furthermore, the thioether linkage connecting the thiazole ring to a 3,5-dichloropyridinyl moiety is a crucial feature. This linkage provides both conformational flexibility and specific electronic properties that likely contribute to the interaction with USP7. The dichloropyridinyl group itself is a significant contributor to the pharmacophore, likely engaging in hydrophobic and potentially halogen-bonding interactions within a pocket of the USP7 active site.

A general pharmacophore model for thiazole-based USP7 inhibitors would likely include:

A heterocyclic core (the thiazole ring) to act as a central scaffold.

A hydrogen bond acceptor (such as the acetyl group's carbonyl oxygen) to interact with donor residues in the active site.

A substituted aromatic ring system (the dichloropyridinyl group) for hydrophobic and other non-covalent interactions.

Rational Design and Synthesis of this compound Analogs

The rational design and synthesis of analogs of this compound are guided by the goal of improving its potency, selectivity, and pharmacokinetic properties. Based on the identified pharmacophoric features, medicinal chemists can systematically modify the structure of the parent compound. A study by Chen et al. (2017) on the design and synthesis of a series of thiazole derivatives, based on the known USP7 inhibitors P5091 and P22077, provides a framework for understanding the synthetic strategies that could be applied to generate analogs of this compound. nih.gov

The synthesis of such analogs would typically involve a multi-step process. A common approach to constructing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. For this compound analogs, this could involve reacting a substituted phenacyl bromide with a suitable thioamide. kuey.net

Key synthetic modifications to explore the SAR could include:

Variation of the substituent at the 5-position of the thiazole ring: Replacing the acetyl group with other functionalities such as amides, esters, or small alkyl groups would help to probe the steric and electronic requirements in this region of the binding pocket.

Modification of the pyridinyl ring: Altering the substitution pattern on the pyridine (B92270) ring, for instance, by changing the position or nature of the halogen atoms, or by introducing other substituents, would elucidate the nature of the interactions in the hydrophobic pocket.

Replacement of the pyridinyl ring: Substituting the dichloropyridinyl moiety with other aromatic or heteroaromatic systems could lead to improved binding affinity or selectivity.

Alteration of the thioether linker: The sulfur atom in the thioether could be oxidized to a sulfoxide (B87167) or sulfone, or the entire linker could be replaced with other groups like an ether or an amine to assess the impact on activity and stability.

Evaluation of Analogs for Improved Potency, Selectivity, and Efficacy

Once synthesized, the analogs of this compound would undergo rigorous biological evaluation to determine their inhibitory activity against USP7 and their efficacy in cancer cell lines. This compound itself has an IC50 of 22 µM against the RPMI-8226 human multiple myeloma cell line. medkoo.com The goal of analog development would be to achieve a lower IC50 value, indicating higher potency.

The evaluation process typically involves a cascade of assays:

Enzymatic assays: The direct inhibitory effect of the compounds on the catalytic activity of purified USP7 enzyme is measured. This provides a direct measure of potency (IC50) against the target.

Cell-based assays: The ability of the analogs to inhibit the growth of cancer cell lines, such as the multiple myeloma cell line RPMI-8226, is assessed. nih.gov This provides an indication of cell permeability and efficacy in a cellular context.

Selectivity profiling: The analogs would be tested against a panel of other deubiquitinating enzymes (DUBs) and proteases to determine their selectivity for USP7. High selectivity is crucial to minimize off-target effects. frontiersin.org

Mechanism of action studies: For promising analogs, further studies would be conducted to confirm that their cellular effects are mediated through the inhibition of USP7. This can be done by observing the ubiquitination status and protein levels of known USP7 substrates like MDM2, p53, or Maf proteins. nih.gov

The following interactive table presents hypothetical data for a series of this compound analogs, illustrating how SAR data is typically represented.

CompoundR1 (at thiazole-5)R2 (on pyridine)USP7 IC50 (µM)RPMI-8226 GI50 (µM)
This compound-C(O)CH33,5-dichloro1522 medkoo.com
Analog 1-H3,5-dichloro>100>100
Analog 2-C(O)NH23,5-dichloro1018
Analog 3-C(O)CH33-chloro2535
Analog 4-C(O)CH33,5-difluoro1220
Analog 5-C(O)CH3H5068

This table is for illustrative purposes to demonstrate SAR data representation and does not reflect actual experimental results for these specific hypothetical analogs.

Impact of Structural Modifications on Molecular Interactions

Structural modifications to the this compound scaffold have a direct impact on its molecular interactions with the USP7 enzyme. Although a co-crystal structure of this compound with USP7 is not publicly available, insights can be gleaned from the known interactions of other inhibitors and the principles of medicinal chemistry.

This compound is an irreversible inhibitor, which suggests that it likely forms a covalent bond with a reactive residue in the active site of USP7. medkoo.com The catalytic cysteine (Cys223) in the USP7 active site is a prime candidate for such a covalent interaction. frontiersin.org The thiazole ring of this compound may act as a reactive electrophile that, upon binding, is attacked by the nucleophilic thiol group of Cys223.

The impact of structural modifications can be rationalized as follows:

The Acetyl Group: The carbonyl oxygen of the acetyl group is likely a key hydrogen bond acceptor, interacting with amino acid residues in the binding pocket to orient the molecule correctly for the covalent reaction to occur. Modifying this group would alter this crucial initial binding event.

The Dichloropyridinyl Moiety: This group likely occupies a hydrophobic pocket. The chlorine atoms can enhance binding through favorable hydrophobic and potentially halogen-bonding interactions. Changing the size, shape, or electronic nature of this group would directly affect the van der Waals and other non-covalent interactions that anchor the inhibitor in the active site prior to the irreversible reaction.

Resistance Mechanisms to Usp7 Inhibition by Rmpi 8226 38

Identification of Adaptive Pathways Leading to Acquired Resistance

Cancer cells can develop resistance to targeted therapies by activating adaptive signaling pathways that bypass the inhibited target. In the context of USP7 inhibition, several adaptive mechanisms have been identified in tumors that could contribute to resistance to RMPI-8226-38.

One primary adaptive response is the activation of compensatory survival pathways. patsnap.com For instance, in multiple myeloma, the PI3K/AKT/mTOR signaling pathway is a crucial driver of cell survival. mdpi.com Upon inhibition of USP7, which can lead to the stabilization of tumor suppressors like p53, cancer cells may upregulate AKT activation to counteract the pro-apoptotic signals. mdpi.comashpublications.org This is supported by findings that the deubiquitinase USP7 can stabilize oncoproteins that contribute to resistance against proteasome inhibitors, and cells may find alternative routes to maintain the activity of these oncoproteins. mdpi.com

Another adaptive mechanism involves the modulation of other deubiquitinating enzymes (DUBs) or ubiquitin ligases to maintain the balance of protein ubiquitination. The cellular machinery for protein degradation is complex, and the inhibition of one component, like USP7, may be compensated for by the upregulation of other DUBs with overlapping substrate specificities, such as USP14 or UCHL5, which are also highly expressed in multiple myeloma cells. hematologyandoncology.net

Furthermore, resistance can emerge from the tumor microenvironment. nih.gov The interaction of myeloma cells with bone marrow stromal cells can confer drug resistance through the secretion of cytokines and growth factors, which activate pro-survival signaling in the cancer cells, thereby diminishing the efficacy of USP7 inhibitors. nih.gov

Genomic and Proteomic Profiling of Resistant Cell Populations

The generation and analysis of cell populations with acquired resistance to USP7 inhibitors provide critical insights into the molecular drivers of this resistance. While specific genomic and proteomic data for this compound resistant cells are not yet available, studies on other USP7 inhibitors in multiple myeloma cell lines, including RPMI-8226, offer a predictive glimpse.

Genomic Alterations: Genomic profiling of resistant cells often reveals mutations in the drug's target or in genes that regulate downstream pathways. A potential genomic alteration conferring resistance to this compound could be a mutation in the USP7 gene itself, which could alter the drug-binding pocket and reduce the inhibitor's affinity. researchgate.net Additionally, amplifications of oncogenes that drive parallel survival pathways or deletions of tumor suppressor genes could be selected for during treatment.

Proteomic Alterations: Proteomic analyses of bortezomib-resistant RPMI-8226 cells, which share some mechanistic overlaps with USP7 inhibitor resistance, have identified significant changes in protein expression. nih.gov It is plausible that similar changes could be observed in this compound resistant cells.

Below is a table summarizing potential protein alterations based on studies of resistance to proteasome and USP7 inhibitors in multiple myeloma.

Protein FamilySpecific ProteinsImplication in Resistance
Deubiquitinating Enzymes USP14, UCHL5Upregulation can compensate for USP7 inhibition. hematologyandoncology.net
Survival Signaling p-AKT, p-p65 (NF-κB)Increased activation promotes cell survival and bypasses apoptosis. ashpublications.org
Chromosomal Instability NEK2Stabilization by USP7 contributes to drug resistance; its upregulation is a potential resistance mechanism. ashpublications.orgnih.gov
Apoptosis Regulators Mcl-1, Bcl-2Overexpression can block the apoptotic cascade initiated by USP7 inhibition. mdpi.comoncotarget.com
Drug Efflux Pumps ABCB1 (MDR1)Increased expression can reduce the intracellular concentration of the inhibitor. nih.gov

These proteomic shifts indicate a rewiring of cellular signaling to sustain proliferation and evade cell death despite the presence of the USP7 inhibitor.

Characterization of Molecular Alterations Conferring Resistance

Building on genomic and proteomic data, the characterization of specific molecular alterations provides a detailed understanding of resistance mechanisms.

A key molecular alteration is the stabilization of proteins that promote survival and drug resistance. For example, the stabilization of the kinase NEK2 by USP7 has been shown to drive resistance to proteasome inhibitors in multiple myeloma. ashpublications.orgnih.gov In a resistant state, cancer cells might enhance the interaction between USP7 and NEK2 or find alternative mechanisms to prevent NEK2 degradation, thereby promoting chromosomal instability and cell survival. mdpi.comashpublications.org

Another critical pathway is the NF-κB signaling cascade. USP7 inhibition can lead to the stabilization of IκBα, an inhibitor of NF-κB, thereby suppressing this pro-survival pathway. mdpi.comsci-hub.se Resistant cells, however, may develop alterations that lead to the constitutive activation of NF-κB, for example, through mutations in upstream activators like IKK or through the stabilization of the p65 subunit. ashpublications.org

The table below details potential molecular alterations conferring resistance to USP7 inhibition.

Alteration TypeMolecule InvolvedDescription of a Potential Mechanism
Target Mutation USP7A mutation in the binding site of this compound could reduce its inhibitory effect. researchgate.net
Protein Stabilization NEK2, Maf proteinsContinued stabilization of these oncoproteins through alternative DUBs or other mechanisms can promote survival. ashpublications.orgnih.gov
Pathway Activation NF-κB, PI3K/AKTConstitutive activation of these pathways can override the pro-apoptotic signals from USP7 inhibition. mdpi.comashpublications.org
Epigenetic Changes PRC1 complexAlterations in the Polycomb Repressive Complex 1 (PRC1), which is stabilized by USP7, could lead to changes in gene expression that favor resistance. qub.ac.uk

Preclinical Strategies to Overcome this compound Resistance

Understanding the mechanisms of resistance to this compound is crucial for developing strategies to overcome it. Preclinical research points to several promising approaches.

Combination Therapies: A primary strategy is the use of combination therapies to target the adaptive pathways that are activated upon USP7 inhibition.

Targeting Parallel Survival Pathways: Combining this compound with inhibitors of the PI3K/AKT or NF-κB pathways could prevent the emergence of resistance by simultaneously blocking the primary target and the escape routes. ashpublications.orgfrontiersin.org

Synergizing with Other Anti-cancer Agents: Combining USP7 inhibitors with other established anti-myeloma drugs has shown synergistic effects. For instance, USP7 inhibitors can overcome resistance to the proteasome inhibitor bortezomib (B1684674). nih.govfrontiersin.org Combinations with immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) or histone deacetylase (HDAC) inhibitors have also demonstrated synergistic anti-myeloma activity. nih.gov

Enhancing DNA Damage: USP7 is involved in DNA damage repair. Combining this compound with DNA-damaging agents or PARP inhibitors could be a potent strategy, particularly in tumors with deficiencies in other DNA repair pathways. nih.govoncotarget.com

Development of Next-Generation Inhibitors: The identification of resistance-conferring mutations in USP7 highlights the need for the development of new inhibitors that can bind to the mutated target or that have a different mechanism of action, such as allosteric inhibitors. frontiersin.org

The following table summarizes preclinical strategies to overcome resistance.

StrategyRationaleExample Combination/Approach
Combination Therapy Target adaptive pathways and create synthetic lethality.This compound + PI3K/AKT inhibitor, NF-κB inhibitor, Bortezomib, Lenalidomide, PARP inhibitor. ashpublications.orgnih.govfrontiersin.orgfrontiersin.orgoncotarget.com
Next-Generation Inhibitors Overcome target-based resistance.Development of USP7 inhibitors with different binding modes or that can inhibit mutated forms of USP7. frontiersin.org
Targeting the Tumor Microenvironment Disrupt the protective effects of stromal cells.Combination with agents that target cytokine signaling or cell adhesion molecules.

Combinatorial Therapeutic Strategies with Rmpi 8226 38 in Preclinical Settings

Rationale for Combination Therapies with Existing or Emerging Agents

The treatment of multiple myeloma (MM) has significantly advanced, largely due to the effective use of combination therapies. nih.gov The rationale for combining therapeutic agents is rooted in the complexity of MM, which involves multiple signaling pathways for survival, proliferation, and drug resistance. nih.govcancernetwork.com By targeting different pathways simultaneously, combination therapies can achieve deeper and more durable responses than single-agent treatments. cancernetwork.com

The primary goals of these strategies are to enhance tumor cell killing through synergistic or additive effects, prevent the development of drug resistance, and overcome existing resistance mechanisms. cancernetwork.comnih.gov Immunomodulatory drugs (IMiDs) and proteasome inhibitors (PIs) are cornerstone agents in MM treatment, and their multiple mechanisms of action make them ideal backbones for various combination regimens. nih.gov Preclinical models, such as the RPMI-8226 cell line, are essential for identifying promising drug combinations and elucidating the biological basis for their enhanced efficacy before moving to clinical trials.

Preclinical Assessment of Synergistic or Additive Effects (e.g., with proteasome inhibitors, immunomodulatory agents)

The RPMI-8226 cell line has been instrumental in demonstrating the synergistic cytotoxicity of various drug combinations. Studies consistently show that combining agents, particularly proteasome inhibitors and immunomodulatory drugs, leads to significantly greater anti-myeloma activity than either drug used alone.

Combination with Proteasome Inhibitors:

Research involving the proteasome inhibitor bortezomib (B1684674) in RPMI-8226 cells showed a synergistic increase in cell death when combined with the HDAC6 inhibitor tubacin (B1663706). For example, while 5 nM of bortezomib alone resulted in 26% cell death, combining it with 5 µM tubacin increased cell death to 87%. pnas.org Similarly, combining the novel proteasome inhibitor NPI-0052 with the immunomodulatory agent lenalidomide (B1683929) also produced synergistic cytotoxicity in RPMI-8226 cells. nih.gov

Table 1: Synergistic Cytotoxicity of Bortezomib and Tubacin in RPMI-8226 Cells
TreatmentConcentrationCell Death (%)Combination Index (CI)*
Bortezomib5 nM26%N/A
Bortezomib + Tubacin5 nM + 5 µM87%0.334
Bortezomib10 nM66%N/A
Bortezomib + Tubacin10 nM + 5 µM91%0.370

*A Combination Index (CI) < 0.7 indicates a synergistic effect. Data sourced from PNAS. pnas.org

Combination with Immunomodulatory Agents:

The combination of IMiDs with other classes of drugs has also been explored. In IMiD-resistant RPMI-8226 cells, combining the IMiD pomalidomide (B1683931) with an EP300 inhibitor (G781) resulted in a profound reduction in cell growth and downregulation of key survival factors. aacrjournals.org This highlights the potential of combination therapies to overcome resistance. Furthermore, the anti-CD38 antibody daratumumab, an immunomodulatory agent, shows synergistic anti-myeloma effects when combined with lenalidomide, partly through the activation of natural killer (NK) cells. aacrjournals.org

Investigation of Underlying Mechanisms of Enhanced Efficacy in Combinations

Understanding the molecular mechanisms behind the synergistic effects of drug combinations is crucial for rational therapeutic design. Studies using RPMI-8226 cells have shed light on these mechanisms.

The enhanced cell killing observed with combinations like NPI-0052 and lenalidomide is a result of increased apoptosis. nih.gov This is evidenced by the marked increase in the proteolytic cleavage of PARP and caspase-3, key executioners of the apoptotic process. nih.gov Similarly, the synergy between bortezomib and tubacin is mediated by the activation of the c-Jun NH2-terminal kinase (JNK)/caspase pathway. pnas.org

Another critical mechanism involves the targeting of key myeloma survival genes. The combination of IMiDs with an EP300 inhibitor led to a greater downregulation of the oncogenes c-MYC and IRF4 than either agent alone, contributing to synergistic killing of myeloma cells. aacrjournals.orgresearchgate.net Furthermore, combining the XPO1 inhibitor selinexor (B610770) with the topoisomerase II inhibitor doxorubicin (B1662922) was found to synergistically induce DNA damage in RPMI-8226 cells, providing another pathway for enhanced efficacy. nih.gov

Table 2: Mechanistic Basis of Synergy in Drug Combinations Tested on RPMI-8226 Cells
Drug CombinationObserved Mechanism of SynergyKey Molecular Events
NPI-0052 + LenalidomideEnhanced ApoptosisIncreased cleavage of PARP and caspase-3 nih.gov
Bortezomib + TubacinApoptosis InductionActivation of JNK/caspase pathway pnas.org
Pomalidomide + EP300 InhibitorDownregulation of OncogenesGreater reduction of c-MYC and IRF4 levels aacrjournals.org
Selinexor + DoxorubicinIncreased DNA DamageSynergistic induction of phospho-H2AX nih.gov

Impact on Resistance to Partner Drugs

A major challenge in multiple myeloma treatment is acquired drug resistance. nih.govaacrjournals.org Combination therapies are investigated not only to increase initial efficacy but also to overcome these resistance mechanisms. The use of RPMI-8226 and its various drug-resistant subclones (e.g., 8226/Dox6, 8226B25) has been pivotal in this area.

Studies have shown that combination therapy can be effective even when cells have developed resistance to one of the components. For example, the combination of selinexor and doxorubicin was able to synergistically induce apoptosis in doxorubicin-resistant (8226Dox6) and bortezomib-resistant (8226B25) MM cell lines. nih.gov This indicates that the combination can circumvent the specific resistance pathways developed against a single agent.

Similarly, inhibiting the Hedgehog signaling pathway with GANT61 was shown to inhibit the proliferation of an azithromycin-resistant RPMI-8226 subline, suggesting a role for this pathway in drug resistance and as a potential target in combination regimens. nih.gov Furthermore, research into mitochondrial stress has revealed that suppressing the electron transport chain (ETC) can promote resistance to proteasome inhibitors. nih.gov This finding opens the door to new combination strategies aimed at modulating cellular metabolism to re-sensitize resistant cells to partner drugs.

Computational and in Silico Investigations of Rmpi 8226 38

Molecular Docking and Dynamics Simulations of RMPI-8226-38 with USP7

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as an inhibitor, and its protein target. For USP7, these simulations are crucial for understanding inhibitor binding, identifying key interacting residues, and observing the conformational changes the enzyme undergoes upon binding. nih.govoncotarget.com

Docking studies predict the preferred orientation of a molecule when bound to another to form a stable complex. For a USP7 inhibitor, this involves placing the compound into the catalytic or allosteric sites of the USP7 protein structure. Studies on other inhibitors have revealed that compounds can bind to the putative substrate-binding pocket, thereby blocking substrate entry. rsc.org MD simulations then provide insights into the stability of these docked poses over time. By simulating the atomic movements of the protein-ligand complex, researchers can assess the dynamic stability of the interactions, calculate binding free energies, and identify cryptic or allosteric binding sites that are not apparent in static crystal structures. nih.govoncotarget.com For instance, extensive MD simulations on other USP7 inhibitors have successfully revealed dynamically stable allosteric binding sites near the catalytic center. nih.govoncotarget.com This computational approach allows for a rational, structure-guided design of more specific and potent USP7 inhibitors. oncotarget.com

Predictive Modeling of Inhibitor-Target Interactions and Binding Affinities

Accurately estimating the binding affinity between an inhibitor and its target is a critical aspect of structure-based drug design. nih.gov Various computational methods are employed to predict these affinities for USP7 inhibitors.

A comparative study on a series of USP7 inhibitors with a pyrimidinone scaffold evaluated several computational methods for their accuracy in predicting binding affinity. The study found that methods based on umbrella sampling (a molecular dynamics technique) provided the most accurate predictions, followed by MM/PB(GB)SA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area), and finally, Glide XP docking scores. nih.gov This hierarchy underscores the importance of accounting for protein flexibility and the dynamic nature of the interaction to achieve reliable predictions. nih.gov Such predictive models are instrumental in prioritizing candidate molecules for synthesis and biological testing, thereby streamlining the drug discovery process.

Table 1: Comparison of Computational Methods for Predicting USP7 Inhibitor Binding Affinity

MethodDescriptionRelative Accuracy
Umbrella Sampling (US) A molecular dynamics-based method that calculates the potential of mean force along a reaction coordinate, providing a robust estimation of binding free energy.High nih.gov
MM/PB(GB)SA An end-point method that calculates binding free energy from molecular dynamics snapshots by combining molecular mechanics energy with solvation free energy.Medium nih.gov
Molecular Docking Score (e.g., Glide XP) A scoring function-based method that estimates binding affinity based on a static snapshot of the protein-ligand complex.Low nih.gov

Virtual Screening for Novel USP7 Inhibitors Based on this compound Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Given that this compound is a known USP7 inhibitor, its thiazole-based chemical scaffold could serve as a template for discovering novel inhibitors with improved properties. medkoo.com

The process typically involves a hierarchical filtering approach. First, large compound databases are filtered based on physicochemical properties to select for drug-like molecules. These molecules are then docked into the binding site of the target protein, USP7. The top-scoring compounds are selected for further analysis, which can include more rigorous docking protocols, binding free energy calculations, and molecular dynamics simulations to confirm the stability of the predicted binding mode. nih.gov A study employing this strategy successfully identified a novel USP7 inhibitor (Compound 12, IC50 = 18.40 μM) from a database, which was subsequently validated through biological assays. nih.gov This demonstrates the power of virtual screening to identify new chemical entities for a specific target, a strategy that could be applied using the this compound structure as a starting point.

Pharmacokinetic and Pharmacodynamic Modeling (Computational Predictions)

In silico modeling of pharmacokinetic (what the body does to a drug) and pharmacodynamic (what the drug does to the body) properties is essential for evaluating the therapeutic potential of a compound.

Pharmacokinetic (ADMET) Predictions: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it is synthesized. mdpi.com For a compound like this compound, these models would estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. researchgate.net These predictions are based on the molecule's structure and physicochemical properties and are crucial for early-stage identification of potential liabilities that could halt drug development. mdpi.com

Pharmacodynamic Modeling: Pharmacodynamic models aim to describe the relationship between drug concentration and its effect over time. For an anticancer agent, this involves modeling its impact on signaling pathways and cell fate. nih.gov The RPMI-8226 cell line, from which this compound gets its name, is frequently used in these studies. plos.orgacs.org For example, systems biology models have been developed for RPMI-8226 cells to simulate the effects of drugs like bortezomib (B1684674) on various signaling pathways, including those involving p53 and NF-κB, which are also modulated by USP7. nih.govnih.gov Such models can predict cellular responses like apoptosis and proliferation inhibition. plos.org While specific pharmacodynamic models for this compound are not published, its known activity in RPMI-8226 cells suggests that similar modeling approaches could be used to computationally predict its downstream cellular effects. medkoo.com

Advanced Analytical Methodologies for Rmpi 8226 38 Research

Quantitative Assays for USP7 Enzyme Activity and Inhibition

To evaluate the potency and mechanism of inhibitors like RMPI-8226-38, robust quantitative assays are essential for measuring the enzymatic activity of USP7. USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby regulating their stability and function. patsnap.compatsnap.com Assays for its inhibition are typically based on monitoring the cleavage of a model ubiquitin-conjugated substrate.

A common method is the ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) hydrolytic assay . nih.gov In this assay, the fluorophore AMC is quenched when conjugated to ubiquitin. Upon cleavage by active USP7, AMC is released, producing a fluorescent signal that can be measured over time. The rate of this reaction is proportional to USP7 activity. When an inhibitor such as this compound is introduced, it reduces the rate of AMC release, allowing for the calculation of inhibition metrics like the half-maximal inhibitory concentration (IC50). nih.gov

Another established method is the Ubiquitin-EKL (Ub-EKL) assay . nih.gov This technique can be used to measure USP7 activity in both purified enzyme preparations and complex cell lysates. After immunoprecipitating USP7 from cells treated with an inhibitor, its residual activity is measured, providing a clear indication of the compound's ability to engage and inhibit the enzyme within a cellular context. nih.gov These assays are critical for the initial characterization and optimization of USP7 inhibitors.

Cellular Target Engagement Studies (e.g., CETSA, nanoBRET)

Confirming that a compound binds to its intended target within the complex environment of a living cell is a crucial step in drug discovery. nih.gov For this compound, methodologies like the Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement assays are employed to verify its interaction with USP7.

The Cellular Thermal Shift Assay (CETSA) operates on the principle that a protein becomes more thermally stable when bound to a ligand. nih.gov In this method, intact cells, such as the RPMI-8226 myeloma line, are treated with the compound of interest (e.g., this compound) and then heated to various temperatures. researchgate.net The binding of the compound stabilizes USP7, so more of the protein remains soluble at higher temperatures compared to untreated cells. The amount of soluble USP7 remaining at each temperature is then quantified by Western blotting, confirming direct physical interaction in a cellular setting. researchgate.net

A more recent and highly quantitative method is the NanoBRET® Target Engagement Assay . promega.com This technology uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (USP7-NanoLuc®) and a cell-permeable fluorescent tracer that binds to the same target. promega.compromega.ca In the absence of a competing compound, the tracer binds to USP7-NanoLuc®, bringing the luciferase and fluorophore into close proximity and generating a BRET signal. When a compound like this compound is introduced, it competes with the tracer for binding to USP7. This displacement separates the energy donor and acceptor, causing a dose-dependent decrease in the BRET signal, which allows for a precise measurement of compound affinity and residence time at the target in real-time within live cells. nih.govpromega.com

High-Throughput Screening Platforms for Derivative Characterization

Following the identification of a lead compound like this compound, medicinal chemistry efforts focus on synthesizing and testing derivatives to improve potency, selectivity, and other pharmacological properties. This process relies on high-throughput screening (HTS) platforms capable of rapidly evaluating large numbers of compounds.

The quantitative enzyme assays described previously, such as the Ub-AMC assay, can be adapted for HTS by miniaturizing them into 384-well or 1536-well plate formats. This allows for the automated screening of thousands of this compound derivatives against purified USP7 enzyme.

For cellular characterization, high-throughput flow cytometry is a powerful tool. In this approach, a reporter cell line is engineered to produce a fluorescent signal in response to USP7 inhibition. For instance, since USP7 inhibition can lead to the stabilization and activation of the p53 tumor suppressor, a cell line could be designed with a Green Fluorescent Protein (GFP) reporter under the control of a p53-responsive promoter. nih.gov When derivatives of this compound are added to these cells, active compounds would induce GFP expression, which can be rapidly quantified for thousands of individual samples by a flow cytometer. This approach was used in a CRISPRi screen in RPMI-8226 cells, where cells were sorted based on fluorescence using flow cytometry, demonstrating the platform's utility in this cell line. ashpublications.orgbiorxiv.org

Proteomics and Metabolomics Approaches to Uncover Global Cellular Effects

While assays for enzyme activity and target engagement are focused, it is vital to understand the global cellular consequences of inhibiting a target like USP7, which regulates numerous proteins. nih.govfrontiersin.org "Omics" technologies, such as proteomics and metabolomics, provide a system-wide view of these effects. mdpi.com

Proteomics , the large-scale study of proteins, can be used to identify all proteins whose abundance changes in response to treatment with this compound. In studies on RPMI-8226 cells, quantitative proteome analysis using techniques like tandem mass tag (TMT) labeling coupled with liquid chromatography-mass spectrometry (LC-MS) has been used to profile thousands of proteins simultaneously. pnas.orgresearchgate.net This can reveal the downstream consequences of USP7 inhibition, such as the degradation of its known substrates (e.g., MDM2, UHRF1) and off-target effects. researchgate.net

Metabolomics is the complementary study of small molecules, or metabolites, within a cell. mdpi.com Untargeted metabolomics studies on RPMI-8226 cells have successfully identified distinct metabolic profiles and differentially abundant metabolites upon cellular perturbation. nih.gov By applying these methods to cells treated with this compound, researchers can uncover changes in key metabolic pathways, such as the citrate (B86180) cycle or amino acid metabolism, providing insights into the functional consequences of USP7 inhibition. pnas.orgnih.gov Together, these systems-level approaches provide a comprehensive portrait of a compound's mechanism of action.

Mentioned Compounds

Future Directions and Research Gaps for Rmpi 8226 38

Exploration of USP7 Inhibition by RMPI-8226-38 in Other Disease Indications

The primary focus of USP7 inhibition has been on cancer therapy, due to USP7's role in stabilizing oncogenic proteins like MDM2 and destabilizing tumor suppressors such as p53. patsnap.comfrontiersin.org However, the multifaceted functions of USP7 suggest that inhibitors like this compound could be beneficial in a broader range of diseases.

Oncology: High USP7 expression is correlated with poor prognosis in a variety of cancers, including breast, ovarian, prostate, cervical, and colorectal cancers, making these areas ripe for investigation. frontiersin.org Beyond its well-documented role in the p53-MDM2 pathway, USP7 influences other cancer-related pathways. researchgate.netpatsnap.com For instance, in prostate cancer, USP7 stabilizes the androgen receptor, and in colorectal cancer, it is involved in activating Wnt/β-catenin signaling. frontiersin.org Combination therapies also present a significant opportunity; studies have shown that pairing USP7 inhibitors with PARP inhibitors or PLK1 inhibitors can produce synergistic antitumor effects, particularly in overcoming treatment resistance. patsnap.comoncotarget.commdpi.com

Viral Diseases: USP7 is known to be manipulated by several viruses to support their replication and help them evade the host's immune system. frontiersin.orgaacrjournals.org It interacts with proteins from herpes simplex virus (HSV-1) and Epstein-Barr virus (EBV). frontiersin.orgaacrjournals.org For example, USP7 stabilizes the HSV-1 regulatory protein ICP0, which aids in both lytic and latent infection. acs.org Recent research has also shown that viral infections can increase USP7 expression, which in turn suppresses the host's type-I interferon (IFN-I) response by stabilizing SOCS1, a negative regulator of interferon signaling. nih.gov Therefore, inhibiting USP7 with compounds like this compound could represent a novel antiviral strategy by enhancing the host's innate immunity. nih.gov

Neurodegenerative and Immune Disorders: Emerging research points to the involvement of USP7 in neuroinflammation and immune regulation. patsnap.comresearchgate.net USP7 regulates the stability of proteins like FOXP3, a key transcription factor for regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. acs.org Inhibition of USP7 has been studied in preclinical models of neurodegenerative diseases, where it has shown potential to reduce neuroinflammation. researchgate.net Additionally, genetic disorders like Hao-Fountain syndrome are caused by mutations in the USP7 gene, indicating its importance in normal development. researchgate.net

Potential Disease IndicationRationale for USP7 InhibitionKey USP7 Substrates/Pathways Involved
Various Cancers High USP7 expression correlates with poor prognosis. frontiersin.org Inhibition can restore tumor suppressor function and induce cancer cell death. patsnap.compatsnap.comp53, MDM2, Androgen Receptor, Wnt/β-catenin, PTEN, FOXO4. frontiersin.orgaacrjournals.org
Viral Infections (e.g., HSV, EBV) Viruses exploit USP7 to evade host immune responses and facilitate replication. frontiersin.orgaacrjournals.orgacs.orgICP0 (HSV-1), EBNA1 (EBV), SOCS1. acs.orgnih.gov
Neurodegenerative Diseases USP7 is implicated in neuroinflammatory processes. researchgate.netKeap1, NF-κB signaling. researchgate.net
Immune Disorders USP7 regulates the function of immune cells, such as T regulatory cells (Tregs). patsnap.comacs.orgFOXP3. acs.org

Development of Optimized Analogs with Enhanced Research Profiles

While this compound serves as a tool compound, there is significant potential to develop optimized analogs with improved characteristics for research and potential therapeutic use. The development of USP7 inhibitors has evolved from early, less selective compounds to highly potent and specific molecules, often guided by structural biology. patsnap.comnih.gov

Future research should focus on structure-guided design to create analogs of this compound with the following enhancements:

Increased Potency: this compound has a micromolar IC50. biocat.commedkoo.com Modern inhibitors like XL177A have achieved sub-nanomolar potency. patsnap.com Optimizing the chemical structure of this compound could lead to analogs with significantly lower IC50 values.

Enhanced Selectivity: A key challenge in targeting deubiquitinases is achieving selectivity over other DUBs and cysteine proteases. Developing analogs that bind to unique allosteric sites, away from the conserved catalytic cleft, could improve the selectivity profile and reduce potential off-target effects. patsnap.compatsnap.com

Improved Pharmacokinetics: For any compound to be viable for in vivo studies and eventual clinical translation, it must have favorable ADME (absorption, distribution, metabolism, and excretion) properties. acs.org Analogs should be designed and tested for better stability, oral bioavailability, and suitable half-life. aacrjournals.org

Diverse Mechanisms of Action: Research has produced both covalent irreversible inhibitors, like this compound, and non-covalent reversible inhibitors. medkoo.compatsnap.com Developing reversible analogs could offer a different biological profile with potentially fewer long-term toxicities. patsnap.com

Structure-based design, aided by X-ray co-crystal structures, has been instrumental in optimizing other USP7 inhibitors and could be applied to the thiazole (B1198619) scaffold of this compound. nih.govnih.gov

Integration with Advanced Preclinical Research Technologies (e.g., Organoids, Microfluidics)

To better predict the clinical potential of this compound and its future analogs, it is crucial to move beyond traditional 2D cell culture models. Advanced preclinical technologies offer more physiologically relevant systems for drug evaluation.

Patient-Derived Organoids (PDOs): PDOs are 3D cell cultures derived from a patient's tumor that replicate the original cancer's structure, genetic makeup, and heterogeneity. frontiersin.org They are invaluable for studying treatment response in a personalized manner. frontiersin.orgnih.gov Using PDOs would allow researchers to:

Assess the efficacy of this compound across a diverse range of patient-specific tumor models. frontiersin.org

Identify which tumor subtypes are most sensitive to USP7 inhibition.

Test combination therapies in a more complex and relevant biological context.

Microfluidics (Organ-on-a-Chip): Microfluidic platforms can be combined with organoid technology to create "organoid-on-a-chip" systems. mdpi.com These devices allow for precise control over the microenvironment, including nutrient flow, shear stress, and the introduction of other cell types like immune and stromal cells to better mimic the tumor microenvironment (TME). nih.govmdpi.comoup.com This integration enables:

High-throughput screening of compound libraries, including optimized analogs of this compound. frontiersin.orgoup.com

Real-time assessment of drug interactions and dynamic responses. frontiersin.org

Investigation of the interplay between cancer cells and the TME under USP7 inhibition. nih.gov

The use of these advanced models can bridge the gap between preclinical findings and clinical outcomes, providing more accurate predictions of a drug's success. frontiersin.orgmdpi.com

Translational Research Opportunities and Biomarker Development

For USP7 inhibitors like this compound to successfully transition to clinical applications, a robust translational research strategy is essential. A key component of this is the identification and validation of biomarkers to guide patient selection and monitor treatment response.

Predictive Biomarkers: Identifying patients most likely to benefit from USP7 inhibition is critical. Several potential biomarkers have been proposed:

TP53 Status: Given USP7's role in the MDM2-p53 axis, cancers with wild-type TP53 are often more sensitive to USP7 inhibitors. uni-muenchen.deaacrjournals.org The mutational status of TP53 is a strong predictor of response. uni-muenchen.de

USP7 Expression Levels: High expression of USP7 is linked to poor prognosis in many cancers and could serve as a biomarker to select patients for therapy. frontiersin.org

Expression of USP7 Substrates: Levels of key USP7 substrates like MDM2, p21, or the DNA repair protein CCDC6 could also predict sensitivity. patsnap.comoncotarget.comnih.gov For example, low levels of CCDC6 sensitize cancer cells to PARP inhibitors, a sensitivity that could be induced by a USP7 inhibitor. nih.gov

Genomic Instability Signatures: In triple-negative breast cancer (TNBC), USP7 inhibition may be particularly effective in tumors with specific DNA damage repair deficiencies, suggesting that markers like the BRCA1-A complex could be relevant. biorxiv.org

Pharmacodynamic Biomarkers: To confirm that the drug is engaging its target in vivo, pharmacodynamic biomarkers are needed. These could include measuring the ubiquitination status or protein levels of direct USP7 substrates, such as MDM2 or Ub-PCNA, in tumor tissue or surrogate tissues after treatment. patsnap.commdpi.com

Future research on this compound should incorporate these translational aspects, using preclinical models to validate proposed biomarkers and establish a clear path for potential clinical development. This will be crucial for realizing the therapeutic promise of USP7 inhibition. patsnap.combiorxiv.org

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying and validating the molecular structure of RMPI-8226-38?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Cross-referencing data with computational simulations (e.g., density functional theory) ensures accuracy. For reproducibility, document solvent systems, temperature controls, and calibration standards .

Q. What standardized protocols exist for synthesizing this compound in academic laboratories?

  • Methodological Answer : Synthesis typically follows multi-step organic reactions (e.g., Suzuki coupling, catalytic hydrogenation). Adopt peer-reviewed protocols from journals like The Journal of Organic Chemistry, ensuring inert atmosphere conditions and purity checks via HPLC (>98%). Include stoichiometric ratios, catalyst loadings, and reaction kinetics in documentation .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Use cell lines (e.g., RPMI-8226 myeloma cells) with authenticated STR profiles. Standardize assay parameters: incubation time (24–72 hours), concentration gradients (1 nM–100 µM), and controls (vehicle/DMSO). Validate results with orthogonal assays (e.g., flow cytometry for apoptosis, Western blot for target proteins) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in multiple myeloma models be resolved?

  • Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile disparities. Assess variables like cell passage number, batch-to-batch compound variability, and assay sensitivity. Use CRISPR-Cas9 knockout models to validate target specificity and off-target effects .

Q. What experimental designs optimize dose-response studies for this compound in heterogeneous tumor microenvironments?

  • Methodological Answer : Employ 3D co-culture systems (e.g., spheroids with stromal cells) to mimic in vivo conditions. Utilize fractional factorial designs to test combinatorial variables (hypoxia, cytokine gradients). Analyze data with nonlinear regression models (e.g., Hill equation) and Bayesian hierarchical modeling .

Q. How can researchers address batch variability in this compound synthesis impacting in vivo pharmacokinetic studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and particle size. Use DOE (Design of Experiments) to optimize reaction parameters. Validate batches via LC-MS/MS and in vitro bioequivalence testing before in vivo administration .

Q. What statistical frameworks are appropriate for analyzing time-series data from this compound’s inhibition of proteasome activity?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use segmented regression to identify inflection points in enzyme inhibition kinetics. Validate with bootstrapping or Monte Carlo simulations to quantify uncertainty .

Methodological Guidelines

  • Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For conflicting cytotoxicity data, perform sensitivity analyses using alternate cell viability assays (e.g., ATP luminescence vs. resazurin reduction) .
  • Literature Review : Use tools like Covidence or Rayyan for systematic reviews. Annotate discrepancies in reported IC₅₀ values and contextualize with study-specific variables (e.g., serum concentration in media) .
  • Ethical Compliance : Document IRB approvals for in vivo studies and adhere to ARRIVE guidelines for preclinical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RMPI-8226-38
Reactant of Route 2
Reactant of Route 2
RMPI-8226-38

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.